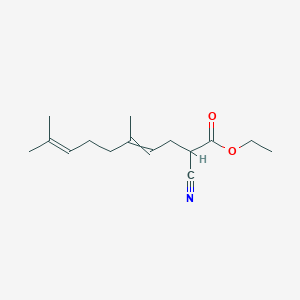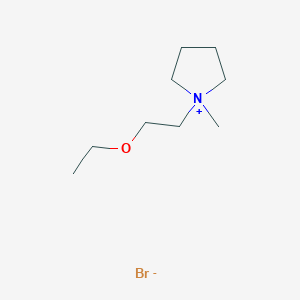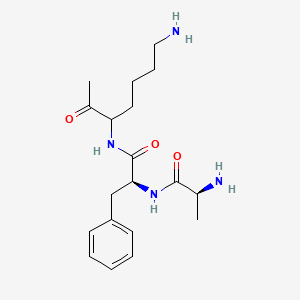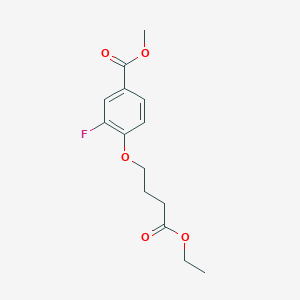
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate is an organic compound with the molecular formula C14H21NO2 It is a derivative of 4,8-decadienoic acid and is characterized by the presence of a cyano group and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate typically involves the reaction of 2-cyano-3,4,5,6,7,8-hexahydro-1H-azepine with ethyl 2-bromo-5,9-dimethyldeca-4,8-dienoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides or esters.
科学研究应用
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound can be used to study the effects of cyano and ester groups on biological systems.
作用机制
The mechanism of action of ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
Ethyl 5,9-dimethyldeca-4,8-dienoate: Similar structure but lacks the cyano group.
2-Cyano-5,9-dimethyldeca-4,8-dienoic acid: Similar structure but has a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate is unique due to the presence of both a cyano group and an ethyl ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical research.
属性
CAS 编号 |
833485-83-9 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC 名称 |
ethyl 2-cyano-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C15H23NO2/c1-5-18-15(17)14(11-16)10-9-13(4)8-6-7-12(2)3/h7,9,14H,5-6,8,10H2,1-4H3 |
InChI 键 |
CEEHAWRWTSLYNS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC=C(C)CCC=C(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)

![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)

![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)


![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
methanone](/img/structure/B14210364.png)
![N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14210378.png)



